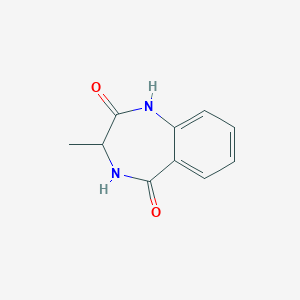

3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-9(13)12-8-5-3-2-4-7(8)10(14)11-6/h2-6H,1H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJONQULKOKMKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347731 | |

| Record name | 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24919-37-7 | |

| Record name | 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of the target compound, 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. This benzodiazepine derivative is of interest due to the broad range of biological activities exhibited by this class of compounds, which are foundational in the development of therapeutics for the central nervous system.

Synthesis of this compound

The synthesis of this compound can be achieved through a facile method utilizing L-alanine methyl ester hydrochloride and isatoic anhydride as starting materials.[1] A proposed reaction scheme involves the initial reaction between these precursors, followed by cyclization to form the desired benzodiazepine ring structure.

A variety of synthetic strategies have been developed for the broader class of 1,4-benzodiazepine-2,5-diones. These include methods such as base-promoted ring expansion of 3-aminoquinoline-2,4-diones and palladium-catalyzed intramolecular Buchwald–Hartwig reactions.[2][3] These alternative routes may offer pathways to generate diverse libraries of substituted benzodiazepinediones for further research and drug discovery.

Experimental Protocol

The following protocol is based on a reported synthesis of this compound.[1]

Materials:

-

Isatoic anhydride

-

L-alanine methyl ester hydrochloride

-

Chloroplatinic acid (H₂PtCl₆)

-

Dimethylformamide (DMF)

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Chloroform (CHCl₃)

-

1N Hydrochloric acid (HCl)

-

1N Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Brine solution

Procedure:

-

To a solution of the intermediate derived from isatoic anhydride and L-alanine methyl ester hydrochloride (1.0 equivalent) in DMF (3 mL), add chloroplatinic acid (15 mol %).

-

Heat the resulting mixture to reflux with constant stirring for 30-40 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction mixture with a saturated Na₂CO₃ solution (10 mL).

-

Extract the product with CHCl₃ (2 x 15 mL).

-

Wash the combined organic layers sequentially with 1N HCl (1 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).

-

Treat the organic layer with 1N NaOH. The product will move to the aqueous layer.

-

Acidify the aqueous layer and extract the product back into an organic layer.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Characterization Data

The structural identity and purity of the synthesized this compound have been confirmed by various spectroscopic methods.

Table 1: Physical and Spectroscopic Data

| Property | Value | Reference |

| Appearance | Light creamy solid | [1] |

| Melting Point | 328-330 °C | [1] |

| Yield | 63.1% | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | |

| Molecular Weight | 190.19 g/mol |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation | Reference |

| 3015 | Aromatic C-H stretch | [1] |

| 1708 | C=O stretch (amide) | [1] |

| 1611 | C=C stretch (aromatic) | [1] |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment | Reference |

| 10.32 | s | 1H | -NH | [1] | ||

| 8.37 | d | 4.8 | 1H | -NH | [1] | |

| 7.71 | d | 8.0 | 1H | Ar-H | [1] | |

| 7.47 | m | 1H | Ar-H | [1] | ||

| 7.18 | t | 7.6 | 1H | Ar-H | [1] | |

| 7.06 | d | 8.0 | 1H | Ar-H | [1] | |

| 3.79-3.76 | m | 1H | -αCH | [1] | ||

| 1.20 | d | 6.8 | 3H | -CH₃ | [1] | |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | Assignment | Reference | |||

| 172.6 | C=O | [1] | ||||

| 168.5 | C=O | [1] | ||||

| 137.6 | Ar-C | [1] | ||||

| 132.7 | Ar-C | [1] | ||||

| 131.2 | Ar-C | [1] | ||||

| 126.0 | Ar-CH | [1] | ||||

| 124.3 | Ar-CH | [1] | ||||

| 121.3 | Ar-CH | [1] | ||||

| 51.2 | -αCH | [1] | ||||

| 16.2 | -CH₃ | [1] |

Table 4: Mass Spectrometry Data

| Technique | m/z Calculated | m/z Found | Reference |

| LCMS (APCI) | 190.0742 | 191.0 (M+1)⁺ | [1] |

Experimental Workflow

The following diagram illustrates the key stages in the synthesis and characterization of this compound.

Caption: Synthesis, Purification, and Characterization Workflow.

References

physical and chemical properties of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

An In-depth Technical Guide to 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound. The information is compiled from various scientific sources and is intended to support research and development efforts in medicinal chemistry and pharmacology.

Chemical and Physical Properties

The quantitative data for this compound and its closely related analogs are summarized in the tables below. This allows for a comparative analysis of their physicochemical characteristics.

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |

| Molecular Weight | 190.20 g/mol | [1] |

| Melting Point | 328-330 °C | [2] |

| Appearance | Light creamy solid | [2] |

| Infrared (IR) Spectrum (thin film) | 3015, 1708, 1611 cm⁻¹ | [2] |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.32 (s, 1H, -NH), 8.37 (d, 1H, -NH, J = 4.8 Hz), 7.71 (d, 1H, Ar-H, J = 8 Hz), 7.47 (m, 1H, Ar-H), 7.18 (t, 1H, Ar-H, J = 7.6 Hz), 7.06 (d, 1H, Ar-H, J = 8 Hz), 3.79-3.76 (m, 1H, -αCH), 1.20 (d, 3H, -CH₃, J = 6.8 Hz) | [2] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 172.6, 168.5, 137.6, 132.7, 131.2, 126.0, 124.3, 121.3, 52.1, 19.8 | [2] |

| LCMS (APCI) | m/z calcd. for C₁₀H₁₀N₂O₂: 190.0742; found: 191.1 (M+1)⁺ | [2] |

Table 2: Comparative Physicochemical Properties of Related 1,4-Benzodiazepine-2,5-diones

| Property | 4-methyl-[1] | 1-methyl-[3] | 7-chloro-1-methyl-[4] | 3,4-dihydro- (unsubstituted)[5] |

| CAS Number | 3415-35-8 | 1133-42-2 | 5973-28-4 | 5118-94-5 |

| Molecular Formula | C₁₀H₁₀N₂O₂ | C₁₀H₁₀N₂O₂ | C₁₀H₉ClN₂O₂ | C₉H₈N₂O₂ |

| Molecular Weight | 190.20 g/mol | 190.19 g/mol | 224.64 g/mol | 176.17 g/mol |

| XLogP3 | 0.4 | 0.4 | 1.3 | 0.5 |

| Hydrogen Bond Donor Count | 1 | 1 | 1 | 2 |

| Hydrogen Bond Acceptor Count | 2 | 2 | 2 | 2 |

| Rotatable Bond Count | 0 | 0 | 0 | 0 |

| Exact Mass | 190.074227566 Da | 190.074227566 Da | 224.0352552 Da | 176.058577502 Da |

| Topological Polar Surface Area | 49.4 Ų | 49.4 Ų | 49.4 Ų | 58.2 Ų |

| Heavy Atom Count | 14 | 14 | 15 | 13 |

| Solubility | >28.5 µg/mL (at pH 7.4) | Not Available | Not Available | Not Available |

Experimental Protocols

A facile and efficient method for the synthesis of 1,4-benzodiazepine-2,5-diones from amino acids has been developed, which is applicable for the synthesis of this compound.[2][6]

General Synthesis of 3-substituted-1,4-Benzodiazepine-2,5-diones

The synthesis is a two-step process starting from L-amino acid methyl ester hydrochlorides and isatoic anhydride.[2]

Step 1: Synthesis of Intermediates (Methyl (2-aminobenzoyl)alaninate)

-

Dissolve L-alanine methyl ester hydrochloride (1.0 equiv.) in a minimal amount of water.

-

Add sodium carbonate (2.0 equiv.) to the solution to neutralize the amino acid.

-

In a separate flask, dissolve isatoic anhydride (1.4 equiv.) in acetonitrile (ACN).

-

Add the neutralized amino acid solution dropwise to the well-stirred solution of isatoic anhydride at room temperature.

-

Stir the resulting mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, evaporate the solvent under reduced pressure.

-

Quench the residual mass with a saturated potassium carbonate (K₂CO₃) solution to remove any unreacted isatoic anhydride.

-

Extract the aqueous layer with ethyl acetate (EtOAc).

-

Wash the combined organic layers with 5% sodium carbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the intermediate product.

Step 2: Synthesis of this compound

-

Dissolve the intermediate from Step 1 (1.0 equiv.) in tetrahydrofuran (THF).

-

Add hexachloroplatinic acid (H₂PtCl₆) (15 mol %) as a catalyst.

-

Heat the mixture to reflux with constant stirring for 30-40 minutes, monitoring the reaction by TLC.

-

After completion, quench the reaction mixture with a saturated sodium carbonate solution.

-

Extract the product with chloroform (CHCl₃).

-

Wash the organic layer with 1N sodium hydroxide (NaOH), 1N hydrochloric acid (HCl), water, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Characterization Methods

-

Melting Point: Determined on a melting point apparatus and are uncorrected.[2]

-

Infrared (IR) Spectroscopy: Performed using a Perkin Elmer Spectrum Two spectrometer.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) spectra were recorded on an Agilent Technologies instrument using CDCl₃ as a solvent and tetramethylsilane (TMS) as an internal standard.[2]

-

Liquid Chromatography-Mass Spectrometry (LCMS): Recorded on a Waters Synapp G2 using Masslynx 4.1 software with an APCI mode of ionization.[2]

Biological Activity and Signaling Pathways

The 1,4-benzodiazepine-2,5-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These include effects on the central nervous system and potent anticancer properties.[7]

Central Nervous System Activity

Benzodiazepines are well-known for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. The primary mechanism of action involves the positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain. By binding to the benzodiazepine site on the GABA-A receptor, these compounds enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus reducing neuronal excitability.[8]

Anticancer Activity

Recent studies have identified 1,4-benzodiazepine-2,5-dione derivatives as potent anticancer agents.[7][9] Some of these compounds have been shown to inhibit protein synthesis in cancer cells, leading to cell cycle arrest and apoptosis. This novel mechanism of action makes them promising candidates for the development of new cancer therapies.[7][9] Specifically, they have shown promising activity against non-small-cell lung cancer.[7] The antitubercular activity of this class of compounds has also been investigated.[6]

Mandatory Visualizations

Diagram 1: General Synthesis Workflow

References

- 1. 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione | C10H10N2O2 | CID 3725575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 3H-1,4-benzodiazepine-2,5-dione, 1,2,4,5-tetrahydro-1-methyl-4-phenyl- (CAS 1032-21-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 1H-1,4-Benzodiazepine-2,5-dione, 7-chloro-3,4-dihydro-1-methyl- | C10H9ClN2O2 | CID 614208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione | C9H8N2O2 | CID 600572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tsijournals.com [tsijournals.com]

- 9. pubs.acs.org [pubs.acs.org]

In-Depth Spectroscopic Analysis of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in the characterization and analysis of this and related benzodiazepine structures. This document summarizes the key spectral data in a structured format, outlines the experimental protocols for data acquisition, and presents a logical workflow for the spectral analysis.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| 10.32 | s | - | 1H | -NH |

| 8.37 | d | 4.8 | 1H | -NH |

| 7.71 | d | 8.0 | 1H | Ar-H |

| 7.47 | m | - | 1H | Ar-H |

| 7.18 | t | 7.6 | 1H | Ar-H |

| 7.06 | d | 8.0 | 1H | Ar-H |

| 3.79-3.76 | m | - | 1H | -αCH |

| 1.20 | d | 6.8 | 3H | -CH₃ |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 172.6 | C=O |

| Additional aromatic and aliphatic carbon signals were not fully detailed in the referenced literature. |

Experimental Protocols

The NMR spectral data presented in this guide were obtained according to the following general experimental protocol.

General Synthesis of 1,4-Benzodiazepine-2,5-diones

To a solution of the corresponding intermediate 3 (0.001 mol, 1.0 equiv.) in dimethylformamide (DMF) (3 mL), dry/moist H₂PtCl₆ (0.06g, 15 mol %) was added. The resulting mixture was heated to reflux with constant stirring until the reaction was complete (30-40 min), as monitored by Thin Layer Chromatography (TLC). The reaction mixture was then quenched with a saturated Na₂CO₃ solution (10 mL) and extracted with CHCl₃ (2 x 15 mL). The combined organic layers were washed with 1N HCl (1 x 10 mL), water (1 x 10 mL), and finally with brine (1 x 10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product. Purification was carried out by column chromatography or recrystallization.

NMR Spectroscopy

¹H NMR and ¹³C NMR spectra were recorded on an Agilent Technologies instrument at 400 MHz and 100 MHz, respectively. The solvent used was deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) serving as the internal standard. Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are given in Hertz (Hz). The multiplicities of the signals are abbreviated as follows: s (singlet), d (doublet), t (triplet), and m (multiplet).

Visualization of the NMR-Based Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Mass Spectrometry Analysis of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,4-Benzodiazepine-2,5-diones

The 1,4-benzodiazepine-2,5-dione scaffold is a core structure in a class of compounds with significant interest in medicinal chemistry. These molecules are recognized for their diverse biological activities. The addition of a methyl group at the 3-position, as in 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, can significantly influence its pharmacological and metabolic profile. Mass spectrometry is an indispensable tool for the structural elucidation, quantification, and metabolic profiling of such compounds.

Predicted Mass Spectral Data

The following table summarizes the predicted key mass-to-charge ratios (m/z) for the protonated molecule of this compound and its major fragment ions, based on common fragmentation pathways observed for related benzodiazepines.

| Ion Description | Predicted m/z | Relative Abundance |

| [M+H]⁺ | 191.08 | High |

| [M+H - CO]⁺ | 163.09 | Moderate |

| [M+H - CH₃NCO]⁺ | 134.06 | Moderate |

| [C₇H₅NO]⁺ | 119.04 | High |

| [C₆H₅]⁺ | 77.04 | Moderate |

Proposed Fragmentation Pathway

The fragmentation of 1,4-benzodiazepine derivatives under mass spectrometry, particularly with electrospray ionization (ESI), typically involves the cleavage of the diazepine ring. The study of novel synthetic 1,5-benzodiazepine derivatives has shown that major fragmentations occur in the seven-membered ring containing the nitrogen atoms[1]. For the target molecule, this compound, the following fragmentation pathway is proposed:

Experimental Protocols

The following protocols are generalized from established methods for the analysis of benzodiazepines in various matrices and can be adapted for this compound.

Sample Preparation (from Biological Matrices)

A common approach for extracting benzodiazepines from biological samples like blood or plasma is liquid-liquid extraction or solid-phase extraction (SPE).

Liquid-Liquid Extraction Protocol:

-

To 1 mL of the sample, add an appropriate internal standard.

-

Add a suitable buffer (e.g., phosphate buffer, pH 6) and vortex.

-

Extract the sample with a water-immiscible organic solvent (e.g., ethyl acetate).

-

Centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS analysis.

Solid-Phase Extraction (SPE) Protocol:

-

Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate and reconstitute as described above.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of benzodiazepines.[2][3][4][5]

-

Chromatographic Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid), is common.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally preferred for benzodiazepines.

-

Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Two transitions (a quantifier and a qualifier) are typically monitored for each analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of benzodiazepines, though derivatization may be required for some compounds to improve their thermal stability and chromatographic properties.[6][7]

-

Derivatization: If necessary, silylation is a common derivatization technique.

-

GC Column: A non-polar or medium-polarity capillary column is typically employed.

-

Ionization: Electron Ionization (EI) is the standard ionization technique for GC-MS.

-

Mass Spectrometry: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantitative analysis.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the mass spectrometric analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound can be effectively achieved by adapting established methods for related benzodiazepine compounds. This guide provides a comprehensive framework, including predicted mass spectral data, a proposed fragmentation pathway, and detailed experimental protocols. Researchers and drug development professionals can utilize this information to develop and validate robust analytical methods for the characterization and quantification of this and other novel benzodiazepine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 4. academicworks.cuny.edu [academicworks.cuny.edu]

- 5. agilent.com [agilent.com]

- 6. Quantitation of benzodiazepines in whole blood by electron impact-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

IUPAC name and CAS number for 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

This technical guide provides an in-depth overview of the chemical and biological properties of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione .

-

IUPAC Name: this compound

-

CAS Number: 24919-37-7

-

Molecular Formula: C₁₀H₁₀N₂O₂

-

Canonical SMILES: CC1C(=O)NC2=CC=CC=C2C(=O)N1

Quantitative Data Summary

The following tables summarize the available physicochemical, spectroscopic, and biological activity data for this compound.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Weight | 190.19 g/mol | Calculated |

| Melting Point | 328-330 °C | [1] |

| Appearance | Light creamy solid | [1] |

| IR (thin film, cm⁻¹) | 3015, 1708, 1611 | [1] |

| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 10.32 (s, 1H, -NH), 8.37 (d, 1H, -NH, J = 4.8 Hz), 7.71 (d, 1H, Ar-H, J = 8 Hz), 7.47 (m, 1H, Ar-H), 7.18 (t, 1H, Ar-H, J = 7.6 Hz), 7.06 (d, 1H, Ar-H, J = 8 Hz), 3.79-3.76 (m, 1H, -αCH), 1.20 (d, 3H, -CH₃, J = 6.8 Hz) | [1] |

| ¹³C NMR (100 MHz, CDCl₃, δ ppm) | 172.6, 167.9, 137.5, 132.8, 131.0, 125.8, 124.5, 121.2, 51.2, 16.5 | [1] |

| LCMS (APCI) | m/z calculated for C₁₀H₁₀N₂O₂: 190.0742; found: 191.1245 (M+1)⁺ | [1] |

Table 2: Biological Activity

| Activity | Test Organism | Result (MIC) | Source |

| Anti-tubercular | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL | [2] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis described by Sadashiva et al. (2019). The synthesis is a two-step process starting from isatoic anhydride and L-alanine methyl ester hydrochloride.

Step 1: Synthesis of the Intermediate Methyl 2-((2-aminobenzoyl)amino)propanoate

-

Dissolve L-alanine methyl ester hydrochloride (1.0 equiv.) in a minimal amount of water.

-

Neutralize the solution by adding sodium carbonate (2.0 equiv.).

-

In a separate flask, dissolve isatoic anhydride (1.4 equiv.) in acetonitrile (ACN) at room temperature.

-

Add the neutralized amino acid solution dropwise to the stirred solution of isatoic anhydride.

-

Stir the resulting mixture at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, evaporate the solvent under reduced pressure.

-

Quench the residual mass with a saturated potassium carbonate solution to remove any unreacted isatoic anhydride.

-

Extract the aqueous layer with ethyl acetate (EtOAc).

-

Wash the combined organic layers with 5% sodium carbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate product.

Step 2: Cyclization to this compound

-

Dissolve the intermediate from Step 1 (1.0 equiv.) in tetrahydrofuran (THF).

-

Add hexachloroplatinic acid (H₂PtCl₆, 15 mol%) as a catalyst.

-

Heat the mixture to reflux with constant stirring for 30-40 minutes, monitoring the reaction by TLC.

-

After completion, quench the reaction mixture with a saturated sodium carbonate solution.

-

Extract the product with chloroform (CHCl₃).

-

Wash the organic layer with 1N sodium hydroxide (NaOH), 1N hydrochloric acid (HCl), water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by column chromatography if necessary.

Anti-tubercular Activity Screening Protocol (Microplate Alamar Blue Assay - MABA)

This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

-

Culture Mycobacterium tuberculosis H37Rv to mid-log phase in an appropriate broth medium.

-

Dispense the bacterial suspension into a 96-well microplate.

-

Add serial dilutions of the test compound (this compound) to the wells. Include a positive control (e.g., Isoniazid) and a negative control (vehicle, e.g., DMSO).

-

Seal the plates and incubate at 37°C for a period of 5-7 days.

-

After the incubation period, add a solution of Alamar Blue to each well.

-

Incubate the plates for another 24 hours.

-

Determine the MIC by observing the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.

Visualized Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic pathway for this compound.

Proposed Mechanism of Anti-tubercular Action

A docking study of related 1,4-benzodiazepine-2,5-diones suggests that their anti-tubercular activity may arise from the inhibition of the enoyl acyl carrier protein reductase (InhA).[2] InhA is a crucial enzyme in the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall.

Caption: Proposed inhibition of the mycolic acid biosynthesis pathway.

References

Navigating the Crucial Hurdles of Drug Development: A Technical Guide to the Solubility and Stability of 1,4-Benzodiazepine-2,5-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodiazepine-2,5-dione scaffold is a promising privileged structure in medicinal chemistry, with derivatives showing potential as potent therapeutic agents. However, the journey from a promising compound to a viable drug candidate is fraught with challenges, paramount among which are solubility and stability. This technical guide provides an in-depth overview of the core solubility and stability studies pertinent to 1,4-benzodiazepine-2,5-dione derivatives, offering detailed experimental protocols and a framework for data interpretation.

The Critical Role of Solubility and Stability in Drug Discovery

The therapeutic efficacy of any drug candidate is fundamentally linked to its physicochemical properties. Poor aqueous solubility can lead to low and erratic absorption, diminishing bioavailability and hindering the translation of in vitro potency to in vivo efficacy. Similarly, chemical instability can result in a shortened shelf-life, the formation of potentially toxic degradation products, and a loss of therapeutic potency. Therefore, a thorough understanding and early assessment of the solubility and stability of 1,4-benzodiazepine-2,5-dione derivatives are indispensable for successful drug development.

Solubility Studies: From Early Screening to Lead Optimization

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature and pressure. For drug development, aqueous solubility at physiological pH is of primary importance.

Quantitative Solubility Data

One effective strategy to enhance solubility is the introduction of hydrophilic moieties, such as glycosidic groups. The following table summarizes the aqueous solubility (Sw) of some unsubstituted and glycosylated 1,4-benzodiazepine-2,5-diones at 25°C.

| Compound Class | Substituent | Aqueous Solubility (Sw) (mol L⁻¹) | Fold Increase in Solubility (Compared to Unsubstituted) |

| Unsubstituted 1,4-Benzodiazepine-2,5-diones | - | 0.9 x 10⁻³ to 4.2 x 10⁻³ | - |

| Glycosylated 1,4-Benzodiazepine-2,5-diones | 1-deoxy-D,L-xylit-1-yl | - | 7.4 - 25 |

| 6-deoxy-D-glucopyranos-6-yl | - | 58 - 204 | |

| 6-deoxy-3-O-(n-C₈H₁₇)-D-glucopyranos-6-yl | - | 1.4 - 5.8 |

Data extracted from a study on glycosyl-1,4-benzodiazepin-2,5-diones.[1]

Experimental Protocols for Solubility Assessment

Two common types of solubility assays are employed in drug discovery: kinetic and thermodynamic solubility assays.

2.2.1. Kinetic Solubility Assay (High-Throughput Screening)

This assay measures the solubility of a compound from a supersaturated solution, typically by adding a concentrated DMSO stock solution to an aqueous buffer. It is a rapid method suitable for early-stage screening of large compound libraries.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test 1,4-benzodiazepine-2,5-dione derivative in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Shake the plate at room temperature for 1.5 to 2 hours to allow for precipitation.

-

Precipitate Removal: Separate the precipitated compound from the soluble fraction by filtration through a filter plate.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV, LC-MS, or UV-Vis spectroscopy, by comparing against a standard curve.

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution.

2.2.2. Thermodynamic (Equilibrium) Solubility Assay

This "gold standard" assay measures the solubility of a compound in its solid, crystalline state in equilibrium with the solvent. It provides a more accurate representation of the true solubility.

Protocol:

-

Compound Addition: Add an excess amount of the solid 1,4-benzodiazepine-2,5-dione derivative to a vial containing the aqueous buffer (e.g., PBS, pH 7.4).

-

Equilibration: Shake or stir the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.45 µm).

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Data Analysis: The thermodynamic solubility is the concentration of the compound in the saturated solution.

Stability Studies: Ensuring Compound Integrity

Stability testing is crucial to identify the degradation pathways and kinetics of a drug candidate under various environmental conditions. These studies are guided by the International Council for Harmonisation (ICH) guidelines.

Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule. This information is vital for developing stability-indicating analytical methods.

3.1.1. Hydrolytic Stability

Hydrolysis is a common degradation pathway for many drug molecules.

Protocol:

-

Solution Preparation: Prepare solutions of the 1,4-benzodiazepine-2,5-dione derivative in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) conditions.

-

Incubation: Store the solutions at elevated temperatures (e.g., 50-70°C) for a defined period (e.g., up to 7 days).

-

Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours, and 7 days).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Data Analysis: Determine the degradation rate and half-life of the compound under each condition.

3.1.2. Oxidative Stability

Oxidation can be a significant degradation pathway, particularly for molecules with susceptible functional groups.

Protocol:

-

Solution Preparation: Prepare a solution of the test compound in a suitable solvent and add an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubation: Store the solution at room temperature or slightly elevated temperature for a specified duration.

-

Sampling and Analysis: Follow the same sampling and analysis procedure as for hydrolytic stability.

3.1.3. Photostability

Exposure to light can cause photodegradation of light-sensitive compounds.

Protocol:

-

Sample Preparation: Expose the solid drug substance and a solution of the drug substance to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

-

Control Samples: Protect parallel samples from light with an opaque covering.

-

Exposure: Irradiate the samples for a specified duration.

-

Analysis: Analyze the exposed and control samples to determine the extent of degradation.

Long-Term and Accelerated Stability Studies

These studies are performed on the drug substance intended for clinical trials and marketing to establish its retest period or shelf life and recommended storage conditions.

Protocol:

-

Batch Selection: Use at least three primary batches of the drug substance.

-

Storage Conditions: Store the samples under long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.

-

Testing Frequency: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).

-

Parameters to be Tested: Monitor critical quality attributes such as appearance, assay, degradation products, and any other relevant physical or chemical properties.

Visualizing Key Processes in Solubility and Stability Assessment

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships in drug development.

Caption: Experimental workflow for solubility and stability studies.

Caption: The pivotal role of solubility and stability in drug development.

Caption: Potential degradation pathways for 1,4-benzodiazepine-2,5-diones.

Conclusion

The assessment of solubility and stability is a cornerstone of successful drug development for 1,4-benzodiazepine-2,5-dione derivatives. Early and thorough investigation of these properties allows for the selection of candidates with favorable pharmacokinetic profiles, guides formulation strategies, and ensures the safety and efficacy of the final drug product. By employing the standardized protocols and understanding the underlying principles outlined in this guide, researchers can navigate these critical challenges and unlock the full therapeutic potential of this important class of compounds.

References

A Comprehensive Review of the Biological Activities of 1,4-Benzodiazepine-2,5-diones

The 1,4-benzodiazepine-2,5-dione scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review of the current literature, focusing on the anticancer, antimicrobial, and antiviral properties of this versatile compound class. Quantitative data are summarized in structured tables, key experimental methodologies are detailed, and relevant pathways and workflows are visualized to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Anticancer Activity

Derivatives of 1,4-benzodiazepine-2,5-dione have emerged as a significant class of anticancer agents, exhibiting potent activity through multiple mechanisms of action, including the inhibition of protein synthesis and the antagonism of the HDM2-p53 protein-protein interaction.

Protein Synthesis Inhibition: A notable discovery in this area is a 1,4-benzodiazepine-2,5-dione derivative, compound 52b , which has been identified as a highly potent antitumor agent.[1][2] Initial screening of a chemical library identified a hit compound (BZD, 11a) with an average 50% growth inhibitory concentration (GI50) of 0.24 μM across 60 human cancer cell lines.[2] Subsequent structure-activity relationship (SAR) studies led to the development of compound 52b, which exerts its anticancer effects by inducing cell cycle arrest and apoptosis in lung cancer cells.[1][2] Further investigation revealed that 52b's mechanism of action involves the inhibition of protein synthesis in cancer cells.[1][2] In preclinical studies, 52b significantly inhibited tumor growth in a human non-small-cell lung cancer (NCI-H522) xenograft mouse model without observable toxicity.[1][2]

Antagonism of the HDM2-p53 Interaction: The tumor suppressor protein p53 is a critical regulator of cell growth and apoptosis. In many cancers where p53 is not mutated, its function is inhibited by the human double minute 2 (HDM2) oncoprotein, which targets p53 for degradation. The 1,4-benzodiazepine-2,5-dione scaffold has been successfully employed as an α-helix mimetic to disrupt this interaction.[3] These compounds bind to the p53-binding pocket of HDM2, preventing the degradation of p53.[2][3][4] This restores p53's tumor suppressor functions, leading to cell cycle arrest and apoptosis in cancer cells.[5] Screening of compound libraries has identified derivatives with sub-micromolar potency in displacing p53 from HDM2.[4]

The following table summarizes the in vitro potency of representative 1,4-benzodiazepine-2,5-dione derivatives against various cancer cell lines.

| Compound ID | Activity Type | Cell Line Panel / Specific Line | Potency (μM) | Reference |

| 11a | Growth Inhibition | Average of 60 human cancer cell lines | GI50 = 0.24 | [2] |

| 52b | Growth Inhibition | Lung Cancer Cells | Potent (specific value not cited) | [1][2] |

| 17 | HDM2 Binding | In vitro assay | IC50 = 0.394 | [5] |

| Various | HDM2 Binding | In vitro assay | Sub-micromolar | [4] |

NCI-60 Human Tumor Cell Line Screen: This screen is a foundational tool used to identify novel anticancer compounds.[6][7]

-

Cell Culture: The 60 different human cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[7]

-

Plating: Cells are inoculated into 96-well or 384-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.[7][8]

-

Compound Addition: After 24 hours of incubation, the test compound (e.g., solubilized in DMSO) is added at various concentrations. An initial screen is often performed at a single high concentration (e.g., 10⁻⁵ M).[6][7]

-

Incubation: The plates are incubated for an additional 48-72 hours.[7][8]

-

Endpoint Measurement: Cell viability is determined using assays like the Sulforhodamine B (SRB) protein stain or the CellTiter-Glo luminescent assay, which measures cellular ATP.[7][9]

-

Data Analysis: The GI50 (concentration causing 50% growth inhibition) is calculated by comparing the growth of treated cells to untreated controls.[6]

Polysome Profile Analysis: This technique is used to determine if a compound inhibits protein synthesis by analyzing the association of mRNAs with ribosomes.[10][11]

-

Cell Lysis: Cells treated with the test compound are lysed in a buffer containing a translation elongation inhibitor like cycloheximide to "freeze" ribosomes on the mRNA.[11]

-

Sucrose Gradient Ultracentrifugation: The cytoplasmic lysate is layered onto a linear sucrose gradient (e.g., 10-50%) and subjected to ultracentrifugation. This separates cellular components by size and density.[12]

-

Fractionation: The gradient is fractionated from top to bottom while monitoring RNA absorbance at 254 nm. This generates a profile showing peaks corresponding to ribosomal subunits, monosomes (single ribosomes on mRNA), and polysomes (multiple ribosomes on mRNA).[13]

-

Analysis: A decrease in the polysome peaks relative to the monosome peak in treated cells compared to control cells indicates an inhibition of protein synthesis.[11]

Caspase Activity Assay: This assay quantifies apoptosis by measuring the activity of executioner caspases, such as caspase-3 and caspase-7.[1][14][15]

-

Cell Lysis: Apoptotic cells are lysed to release cellular contents, including active caspases.[16]

-

Substrate Addition: A specific proluminescent or fluorogenic substrate containing the caspase recognition sequence (e.g., DEVD for caspase-3/7) is added to the lysate.[1][15]

-

Enzymatic Reaction: Active caspases in the lysate cleave the substrate, releasing a light-emitting (luciferin) or fluorescent (e.g., AMC) molecule.[1][14]

-

Signal Detection: The resulting luminescent or fluorescent signal is measured using a microplate reader. The signal intensity is directly proportional to the amount of active caspase in the sample, indicating the level of apoptosis.[14][16]

Caption: Workflow for anticancer drug discovery of 1,4-benzodiazepine-2,5-diones.

Caption: Inhibition of the HDM2-p53 interaction by 1,4-benzodiazepine-2,5-diones.

Antimicrobial Activity

The 1,4-benzodiazepine-2,5-dione framework is also a source of potent antimicrobial agents, with activity reported against a range of pathogenic bacteria.

Direct Antibacterial Effects: Various synthesized 1,4-benzodiazepine derivatives have been tested against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria.[17] Studies have shown that certain compounds in this class exhibit high activity against these organisms.[17] For example, a dichlorinated 1,4-benzodiazepine derived from curcumin displayed remarkable potency against S. aureus.[18]

Quorum Sensing Inhibition: Beyond direct killing, some benzo[1][11]diazepine-2,5-diones have been shown to interfere with bacterial quorum sensing (QS).[19] QS is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation. By inhibiting QS, these compounds can act as "anti-virulence" agents, potentially reducing the pathogenicity of bacteria and making them more susceptible to conventional antibiotics.

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 1,4-benzodiazepine-2,5-dione derivatives.

| Compound ID | Target Organism | Potency | Reference |

| 4h | Mycobacterium tuberculosis | MIC = 1.55 µg/mL | [20] |

| 4f | Mycobacterium tuberculosis | MIC = 2.87 µg/mL | [20] |

| 9 (Dichlorinated) | Staphylococcus aureus | MIC = 3.125 µg/mL | [18] |

Disc Diffusion Method: This is a qualitative or semi-quantitative method to assess antimicrobial activity.

-

Inoculation: A standardized inoculum of the test microorganism is swabbed uniformly across the surface of a sterile agar plate.

-

Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Measurement: The compound diffuses into the agar. If it is effective, it inhibits microbial growth, creating a clear "zone of inhibition" around the disc. The diameter of this zone is measured to assess the compound's potency.[17]

Minimum Inhibitory Concentration (MIC) Assay: This is a quantitative method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Serial Dilution: The test compound is prepared in a series of decreasing concentrations (two-fold serial dilutions) in a liquid growth medium in the wells of a microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated for a defined period (e.g., 18-24 hours) at a suitable temperature.

-

Analysis: The wells are visually inspected for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound at which no visible growth occurs.[21]

Antiviral Activity

The broader 1,4-benzodiazepine class, including related structures, has been a fruitful area for the discovery of antiviral agents, particularly against Human Immunodeficiency Virus (HIV) and Respiratory Syncytial Virus (RSV).

HIV-1 Reverse Transcriptase Inhibition: Tetrahydro-imidazo[4,5,1-jk][1][11]-benzodiazepin-2(1H)-one and -thione (TIBO) derivatives, which are structurally related to the core topic, are potent and specific non-nucleoside reverse transcriptase inhibitors (NNRTIs). They block the replication of HIV-1 by binding to a hydrophobic pocket in the p66 subunit of the viral reverse transcriptase enzyme, inducing a conformational change that inhibits its function.[22][23]

RSV Replication Inhibition: Certain 1,4-benzodiazepine analogues have been identified as potent inhibitors of RSV replication in vitro.[24][25] Screening of compound libraries using whole-cell assays identified leads that were optimized to produce clinical candidates like RSV-604.[24] These compounds are believed to target the viral nucleoprotein (N), which is essential for viral replication and transcription.[26][27]

The following table summarizes the antiviral activity of representative benzodiazepine derivatives.

| Compound ID | Target Virus | Cell Line | Potency | Reference |

| R86183 (TIBO) | HIV-1 | CD4+ T-cell lines | EC50 = 0.3 to 30 nM | Not directly cited, inferred from TIBO class |

| RSV-604 | RSV | HEp-2 cells | Potent (specific value not cited) | [24] |

| A-33903 | RSV | HEp-2 cells | IC50 < 50 µM | [25] |

HIV-1 Reverse Transcriptase (RT) Inhibition Assay: This is a colorimetric ELISA-based assay to quantify the inhibitory effect of a compound on RT activity.[22][28]

-

Immobilization: A template/primer hybrid (e.g., poly(A) x oligo(dT)) is immobilized onto streptavidin-coated microplate wells.[28]

-

Reaction: Recombinant HIV-1 RT enzyme is added to the wells along with a mixture of nucleotides (dNTPs) that includes digoxigenin (DIG)-labeled dUTP. The test compound is also added at various concentrations.[28]

-

Incubation: During incubation, the RT enzyme synthesizes a new DNA strand, incorporating the DIG-labeled nucleotides.[22]

-

Detection: The newly synthesized DNA is detected using an anti-DIG antibody conjugated to peroxidase. Addition of a peroxidase substrate results in a colorimetric signal.

-

Quantification: The absorbance is measured with a plate reader. A reduction in signal in the presence of the test compound indicates inhibition of RT activity.[28]

Anti-RSV XTT Cell Protection Assay: This assay measures the ability of a compound to protect host cells from virus-induced cell death.[24][25]

-

Cell Plating: Host cells (e.g., HEp-2) are seeded in microtiter plates.

-

Infection and Treatment: The cells are infected with RSV and simultaneously treated with various concentrations of the test compound.

-

Incubation: The plates are incubated for several days to allow for viral replication and the resulting cytopathic effect.

-

Viability Measurement: A tetrazolium salt, XTT, is added to the wells. Viable cells with active mitochondrial dehydrogenases metabolize XTT into a formazan dye, which is measured colorimetrically.

-

Analysis: An increase in the colorimetric signal in treated, infected cells compared to untreated, infected cells indicates that the compound has protected the cells from the virus. The IC50 (concentration providing 50% protection) is then calculated.[25]

References

- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 2. Enantiomerically pure 1,4-benzodiazepine-2,5-diones as Hdm2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituted 1,4-benzodiazepine-2,5-diones as alpha-helix mimetic antagonists of the HDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dctd.cancer.gov [dctd.cancer.gov]

- 7. dctd.cancer.gov [dctd.cancer.gov]

- 8. HTS384 NCI60: The Next Phase of the NCI60 Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]

- 11. Polysome Profiling Analysis [bio-protocol.org]

- 12. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 13. Polysome Fractionation to Analyze mRNA Distribution Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. media.cellsignal.com [media.cellsignal.com]

- 16. benchchem.com [benchchem.com]

- 17. saudijournals.com [saudijournals.com]

- 18. researchgate.net [researchgate.net]

- 19. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. HIV-1 Reverse Transcriptase Assay Kit(KA6285) | Abnova [abnova.com]

- 24. 1,4-benzodiazepines as inhibitors of respiratory syncytial virus. The identification of a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 1,4-Benzodiazepines as inhibitors of respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Advances in development of antiviral strategies against respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

The 1,4-Benzodiazepine-2,5-dione Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodiazepine-2,5-dione scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its proven track record as a "privileged structure." This core is present in a multitude of biologically active compounds, demonstrating a remarkable ability to interact with a diverse range of biological targets. This technical guide provides a comprehensive exploration of the 1,4-benzodiazepine-2,5-dione scaffold, encompassing its synthesis, structure-activity relationships (SAR), and its role in the development of novel therapeutics, particularly in oncology and infectious diseases.

A Versatile Scaffold with Broad Biological Activity

The privileged nature of the 1,4-benzodiazepine-2,5-dione core stems from its rigid, yet conformationally adaptable, three-dimensional structure. This allows for the precise spatial orientation of various substituents, enabling tailored interactions with the binding sites of different proteins. Consequently, derivatives of this scaffold have exhibited a wide array of pharmacological activities, including anticancer, anti-tubercular, and receptor modulation properties.

Anticancer Activity: Targeting Key Cellular Pathways

A significant area of research has focused on the development of 1,4-benzodiazepine-2,5-dione derivatives as potent anticancer agents. These compounds have been shown to exert their effects through multiple mechanisms, including the inhibition of protein synthesis and the disruption of critical protein-protein interactions.

One notable mechanism is the inhibition of the p53-HDM2 interaction. The p53 tumor suppressor protein plays a crucial role in preventing cancer formation, and its activity is negatively regulated by the oncoprotein HDM2. Small molecules that can block this interaction can reactivate p53, leading to tumor cell apoptosis. The 1,4-benzodiazepine-2,5-dione scaffold has proven to be an effective template for the design of such inhibitors.[1][2]

Furthermore, certain derivatives have been identified as potent inhibitors of protein synthesis in cancer cells, leading to cell cycle arrest and apoptosis.[3][4] This highlights the scaffold's potential to be decorated with functional groups that interfere with the fundamental machinery of cancer cell growth.

The following table summarizes the in vitro anticancer activity of representative 1,4-benzodiazepine-2,5-dione derivatives against various human cancer cell lines.

| Compound | R1 | R2 | R3 | Cancer Cell Line | GI50 (µM) | Reference |

| 11a | H | H | H | Average of 60 cell lines | 0.24 | [3][4] |

| 52b | (CH2)2-Ph | H | 4-F-Ph | NCI-H522 (Lung) | <0.01 | [3][4] |

| Example A | CH2-Ph | H | 3-Cl-Ph | HCT-116 (Colon) | 0.5 | [1] |

| Example B | CH(CH3)2 | H | 4-Cl-Ph | SJSA-1 (Osteosarcoma) | 0.8 | [1] |

Table 1: In vitro anticancer activity (GI50) of selected 1,4-benzodiazepine-2,5-dione derivatives.

Anti-tubercular Activity: A Renewed Hope Against Drug Resistance

The emergence of multidrug-resistant tuberculosis (MDR-TB) has created an urgent need for new therapeutic agents. The 1,4-benzodiazepine-2,5-dione scaffold has shown promise in this area, with several derivatives exhibiting potent activity against Mycobacterium tuberculosis. The diazepine frame appears to be crucial for their anti-tubercular action.[2][5]

| Compound | R-group at C3 | MIC (µg/mL) | Reference |

| 4f | 4-Cl-Ph | 2.87 | [5] |

| 4h | 2,4-diCl-Ph | 1.55 | [5] |

Table 2: Minimum Inhibitory Concentration (MIC) of 1,4-benzodiazepine-2,5-dione derivatives against M. tuberculosis H37Rv.

Key Experimental Protocols

The synthesis and biological evaluation of 1,4-benzodiazepine-2,5-dione derivatives involve a range of chemical and biological techniques. Below are detailed protocols for key experiments cited in the literature.

General Synthesis of 1,4-Benzodiazepine-2,5-diones

A common and versatile method for the synthesis of the 1,4-benzodiazepine-2,5-dione core involves a multi-step solution-phase synthesis. A representative protocol is the Ugi four-component condensation followed by an acid-activated cyclization.[6]

Step 1: Ugi Four-Component Condensation

-

To a solution of an anthranilic acid (1.0 eq.) in methanol, add an aldehyde or ketone (1.0 eq.), an amino acid (1.0 eq.), and an isocyanide (1.0 eq.).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting Ugi product by column chromatography on silica gel.

Step 2: Acid-Activated Cyclization

-

Dissolve the purified Ugi product in a suitable solvent such as dichloromethane or toluene.

-

Add a strong acid catalyst, for example, trifluoroacetic acid (TFA) or hydrochloric acid in dioxane (2.0 eq.).

-

Stir the reaction mixture at room temperature or heat to reflux, depending on the substrate, for 2-24 hours.

-

Monitor the cyclization by TLC.

-

Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final 1,4-benzodiazepine-2,5-dione product by column chromatography or recrystallization.

Sulforhodamine B (SRB) Assay for In Vitro Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[3][4][5][6]

-

Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

-

Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The GI50 value, the concentration of compound causing 50% inhibition of cell growth, is then calculated.

Fluorescence Polarization (FP) Assay for p53-HDM2 Interaction

This assay measures the disruption of the interaction between a fluorescently labeled p53 peptide and the HDM2 protein.[7][8][9]

-

Reagent Preparation: Prepare a fluorescently labeled p53-derived peptide and the recombinant HDM2 protein in an appropriate assay buffer.

-

Assay Setup: In a 384-well black plate, add the fluorescent peptide and HDM2 protein to each well.

-

Compound Addition: Add serial dilutions of the test compounds to the wells. Include positive controls (no inhibitor) and negative controls (no HDM2).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore.

-

Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent peptide from HDM2 by the inhibitor. The IC50 value, the concentration of inhibitor that displaces 50% of the bound peptide, is then determined.

Polysome Profiling for Protein Synthesis Inhibition

Polysome profiling is a technique used to separate ribosomes and polysomes by sucrose density gradient centrifugation to assess the global translation state of cells.[10][11][12][13][14]

-

Cell Lysis: Treat cells with the test compound and then lyse the cells in a buffer containing a translation inhibitor (e.g., cycloheximide) to "freeze" the ribosomes on the mRNA.

-

Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.

-

Centrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.

-

Fractionation: After centrifugation, fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to detect RNA.

-

Analysis: An increase in the monosome peak (80S) and a decrease in the polysome peaks in compound-treated cells compared to control cells indicate an inhibition of protein synthesis.

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate key concepts related to the exploration of the 1,4-benzodiazepine-2,5-dione scaffold.

References

- 1. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]

- 2. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Polysome profiling - Wikipedia [en.wikipedia.org]

The Dawn of Tranquility: A Technical Guide to the Discovery and History of Synthetic Benzodiazepine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the seminal discovery and historical development of synthetic benzodiazepine derivatives, focusing on the foundational compounds that revolutionized the treatment of anxiety and other neurological disorders. We will delve into the serendipitous discovery by Leo Sternbach, the chemical synthesis of the first benzodiazepines, their mechanism of action, and the experimental protocols used to characterize their groundbreaking pharmacological effects.

A Serendipitous Breakthrough: The Story of Chlordiazepoxide

The history of benzodiazepines begins not with a targeted drug design campaign, but with a stroke of luck in the laboratories of Hoffmann-La Roche in Nutley, New Jersey. In the mid-1950s, chemist Leo Sternbach was tasked with exploring a class of compounds known as quinazoline-3-oxides, which had been set aside after failing to yield useful dyes.[1] After a laboratory cleanup in 1957, a previously synthesized and forgotten compound, Ro 5-0690, was submitted for pharmacological testing, revealing unexpected hypnotic, anxiolytic, and muscle relaxant properties.[1] This compound would soon be known as chlordiazepoxide, the first synthetic benzodiazepine, and was marketed under the trade name Librium® in 1960.[2]

The Birth of a Blockbuster: The Development of Diazepam

Following the success of chlordiazepoxide, Sternbach and his team sought to develop more potent analogues. This led to the synthesis of diazepam in 1959, which was found to be significantly more potent than its predecessor.[3] Marketed as Valium® in 1963, diazepam quickly became one of the most prescribed medications in the world, solidifying the therapeutic importance of the benzodiazepine class.[2]

Chemical Synthesis of the First Benzodiazepines

The pioneering syntheses of chlordiazepoxide and diazepam laid the groundwork for the development of a vast library of benzodiazepine derivatives.

Synthesis of Chlordiazepoxide

The original synthesis of chlordiazepoxide by Sternbach involved the reaction of 2-amino-5-chlorobenzophenone with hydroxylamine to form the corresponding oxime. This was followed by reaction with chloroacetyl chloride and subsequent cyclization and reaction with methylamine.[4] A common synthetic route starts with 2-amino-5-chlorobenzophenone and proceeds through the formation of a quinazoline-3-oxide intermediate.[4][5]

Experimental Protocol: Synthesis of Chlordiazepoxide from 2-Amino-5-chlorobenzophenone

-

Oxime Formation: 2-amino-5-chlorobenzophenone is reacted with hydroxylamine hydrochloride in ethanol under reflux to form 2-amino-5-chlorobenzophenone oxime.[5]

-

Acylation: The oxime is then treated with chloroacetyl chloride to yield 2-chloroacetamido-5-chlorobenzophenone oxime.[5]

-

Cyclization: The resulting compound undergoes a ring-closure reaction to form 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide.[5]

-

Amination: Finally, reaction with methylamine leads to the formation of chlordiazepoxide.[4][5]

Synthesis of Diazepam

The synthesis of diazepam also typically starts from 2-amino-5-chlorobenzophenone. Several synthetic routes have been developed since its initial discovery.

Experimental Protocol: Synthesis of Diazepam from 2-Amino-5-chlorobenzophenone

-

Acylation: 2-amino-5-chlorobenzophenone is reacted with chloroacetyl chloride.

-

Cyclization with Ammonia: The resulting product is then cyclized with ammonia to form 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (nordiazepam).

-

Methylation: Nordiazepam is then methylated, typically using dimethyl sulfate or methyl iodide in the presence of a base, to yield diazepam.

Below is a logical workflow for a common synthesis of Diazepam.

Pharmacological Profile: Quantitative Data

The anxiolytic, sedative, muscle relaxant, and anticonvulsant effects of chlordiazepoxide and diazepam were extensively characterized. The following tables summarize key quantitative data for these two pioneering benzodiazepines.

Table 1: GABAA Receptor Binding Affinity and Pharmacokinetic Properties

| Compound | GABAA Receptor Ki (nM) | Elimination Half-life (hours) | Active Metabolites |

| Chlordiazepoxide | ~200-500 | 5-30[1] | Desmethylchlordiazepoxide, Demoxepam, Nordiazepam, Oxazepam[1] |

| Diazepam | ~20-90 | 20-100[6] | Nordiazepam, Temazepam, Oxazepam[6] |

Table 2: In Vivo Potency (ED50) in Animal Models

| Compound | Anxiolytic Effect (Elevated Plus Maze, mg/kg) | Sedative/Motor Impairment (Rotarod, mg/kg) | Anticonvulsant Effect (mg/kg) |

| Chlordiazepoxide | 5.0 - 10.0 | >10.0 | 10.0 - 20.0 |

| Diazepam | 0.5 - 2.0 | 1.0 - 5.0[7] | 0.5 - 2.0[8] |

Note: ED50 values can vary depending on the specific experimental conditions and animal species.

Mechanism of Action: Modulation of GABAA Receptors

Benzodiazepines exert their effects by allosterically modulating the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[6][9] They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA.[9] This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability.[9]

Key Experimental Protocols for Pharmacological Characterization

The pharmacological effects of the first benzodiazepines were established using a variety of in vivo and in vitro assays.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms, and anxiolytic compounds increase the time spent and the number of entries into the open arms.[1][10][11][12]

Experimental Protocol: Elevated Plus Maze Test in Rats

-

Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two enclosed arms (e.g., 50x10x40 cm) elevated from the floor (e.g., 50 cm).

-

Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the test.

-

Drug Administration: The test compound (e.g., diazepam) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.

-

Test Procedure: Each rat is placed in the center of the maze, facing an open arm. The animal is allowed to explore the maze for 5 minutes.

-

Data Collection: A video camera records the session. The time spent in and the number of entries into the open and closed arms are scored.

-

Analysis: An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.

Rotarod Test for Sedative and Motor-Coordinating Effects

The rotarod test is used to assess motor coordination and the sedative effects of drugs. Animals are placed on a rotating rod, and the latency to fall is measured. Drugs that impair motor coordination or induce sedation will decrease the time the animal is able to stay on the rod.[13][14][15]

Experimental Protocol: Rotarod Test in Mice

-

Apparatus: A rotating rod apparatus with adjustable speed.

-

Training: Mice are trained on the rotarod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 2 minutes) for 2-3 trials to establish a baseline performance.

-

Drug Administration: The test compound or vehicle is administered (e.g., i.p.) at a specified time before the test.

-

Test Procedure: Mice are placed on the rotarod, which is then accelerated (e.g., from 4 to 40 rpm over 5 minutes).

-

Data Collection: The latency to fall from the rod is recorded for each mouse.

-

Analysis: A decrease in the latency to fall compared to vehicle-treated animals indicates motor impairment or sedation.

Whole-Cell Patch Clamp for GABAA Receptor Modulation

The whole-cell patch clamp technique allows for the direct measurement of ion channel activity in a single neuron. This method was crucial in elucidating the mechanism of action of benzodiazepines on GABAA receptors.[16][17][18][19][20]

Experimental Protocol: Whole-Cell Voltage Clamp Recording

-

Cell Preparation: Neurons or cells expressing GABAA receptors are cultured on coverslips.

-

Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution that mimics the intracellular environment.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaseal".

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane within the pipette tip, allowing electrical access to the entire cell.

-

Voltage Clamp: The cell membrane potential is held at a constant voltage (e.g., -60 mV).

-

Drug Application: GABA, with and without the benzodiazepine, is applied to the cell.

-

Data Recording: The resulting chloride currents flowing through the GABAA receptors are recorded.

-

Analysis: An increase in the amplitude or frequency of GABA-evoked currents in the presence of the benzodiazepine demonstrates positive allosteric modulation.

Conclusion

The accidental discovery of chlordiazepoxide and the subsequent development of diazepam by Leo Sternbach and his team at Hoffmann-La Roche marked a pivotal moment in psychopharmacology. These first synthetic benzodiazepines, born from a serendipitous observation, not only provided highly effective treatments for anxiety and other disorders but also opened up a new field of research into the neurobiology of the GABAA receptor. The experimental methodologies developed to characterize these compounds remain fundamental tools in modern drug discovery and neuroscience. The legacy of these pioneering molecules continues to influence the development of new and more selective modulators of the GABAA receptor, with the ongoing aim of improving therapeutic efficacy while minimizing side effects.

References

- 1. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 2. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 3. mims.com [mims.com]

- 4. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 5. CN105272927A - Novel method for preparing chlordiazepoxide - Google Patents [patents.google.com]

- 6. Diazepam - Wikipedia [en.wikipedia.org]

- 7. Comparison of benzodiazepine (BZ) receptor agonists in two rodent activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diazepam - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 9. What is the mechanism of Chlordiazepoxide? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. protocols.io [protocols.io]

- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 13. The mouse beam walking assay offers improved sensitivity over the mouse rotarod in determining motor coordination deficits induced by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mmpc.org [mmpc.org]

- 15. albany.edu [albany.edu]

- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 17. homepages.gac.edu [homepages.gac.edu]

- 18. researchgate.net [researchgate.net]

- 19. docs.axolbio.com [docs.axolbio.com]

- 20. Whole Cell Patch Clamp Protocol [protocols.io]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the synthesis of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, a key scaffold in medicinal chemistry. The synthesis is a two-step process commencing with the acylation of an alanine derivative with isatoic anhydride, followed by a base-mediated intramolecular cyclization. This method allows for the efficient construction of the 1,4-benzodiazepine-2,5-dione core with a methyl substituent at the C-3 position, a common feature in biologically active molecules.

Introduction